molecular formula C20H21Cl2N3O2 B251480 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B251480
M. Wt: 406.3 g/mol
InChI Key: JUKPNCPAEBZMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as DCPB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DCPB is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific targets in the body, including enzymes and receptors. 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which are involved in various cellular processes. 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been shown to interact with specific receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to improve insulin sensitivity, reduce glucose levels, and protect against diabetic complications. In inflammation research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its specificity for certain targets in the body, which allows for precise manipulation of cellular processes. Another advantage is its small size, which allows for easy penetration into cells and tissues. However, one limitation of using 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potential toxicity, which requires careful dosage and administration.

Future Directions

For research on 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide include further studies on its mechanism of action, identification of new targets, and optimization of its therapeutic potential.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves multiple steps, starting with the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with various reagents to obtain the final product, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to improve insulin sensitivity and reduce glucose levels. In inflammation research, 3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to reduce inflammation by inhibiting the activity of certain enzymes.

properties

Molecular Formula

C20H21Cl2N3O2

Molecular Weight

406.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)16-6-4-15(5-7-16)23-20(27)14-3-8-17(21)18(22)13-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)

InChI Key

JUKPNCPAEBZMNG-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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